3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound belonging to the class of triazolopyridines
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another study suggests that these compounds may also act as dual c-Met/VEGFR-2 inhibitors .
Mode of Action
It’s likely that the compound interacts with its targets (such as bacterial cells or c-met/vegfr-2 receptors) and induces changes that lead to its observed effects .
Biochemical Pathways
Given its potential antibacterial and kinase inhibitory activities, it may affect pathways related to bacterial growth and survival, as well as cell signaling pathways regulated by c-met and vegfr-2 .
Result of Action
Similar compounds have shown moderate to good antibacterial activities and inhibitory activities toward c-Met/VEGFR-2 kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a cyclopropyl-substituted pyridine derivative with a triazole precursor in the presence of a suitable catalyst, such as palladium or copper, and under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: This compound has shown potential biological activity, including antibacterial and antifungal properties. It can be used in the development of new drugs targeting infectious diseases.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in medicinal applications. It may be used as a lead compound in the design of new therapeutic agents.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylic acid
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Uniqueness: 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopropyl group and the fused triazole and pyridine rings. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWENIYLADANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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